Cas no 16669-54-8 (Glycine, N,N-bis(2-ethoxy-2-oxoethyl)-, ethyl ester)

Technical Introduction: Glycine, N,N-bis(2-ethoxy-2-oxoethyl)-, ethyl ester is a specialized ester derivative of glycine, featuring multiple ethoxycarbonylmethyl substituents. This compound is primarily utilized as a versatile intermediate in organic synthesis, particularly in the preparation of peptidomimetics and chelating agents. Its structure allows for selective functionalization, making it valuable in the development of complex molecular architectures. The presence of ester groups enhances solubility in organic solvents, facilitating reactions under mild conditions. Additionally, its stability and compatibility with a range of reagents make it suitable for applications in medicinal chemistry and material science. The compound’s modular design supports tailored modifications for targeted research or industrial processes.
Glycine, N,N-bis(2-ethoxy-2-oxoethyl)-, ethyl ester structure
16669-54-8 structure
Product Name:Glycine, N,N-bis(2-ethoxy-2-oxoethyl)-, ethyl ester
CAS No:16669-54-8
MF:C12H21NO6
MW:275.2982442379
MDL:MFCD07783064
CID:96322
PubChem ID:608668
Update Time:2025-06-12

Glycine, N,N-bis(2-ethoxy-2-oxoethyl)-, ethyl ester Chemical and Physical Properties

Names and Identifiers

    • Glycine, N,N-bis(2-ethoxy-2-oxoethyl)-, ethyl ester
    • 2,2',2''-Nitrilotriacetic acid triethyl ester
    • tris-ethylester of nitriloacetic acid
    • Nitrilotriacetic acid triethyl ester
    • N,N-Bis(2-ethoxy-2-oxoethyl)glycine ethyl ester
    • 16669-54-8
    • CS-0161568
    • TRIETHYL NITRILOTRIACETATE
    • Triethyl 2,2',2''-nitrilotriacetate
    • D81390
    • MFCD07783064
    • SCHEMBL65107
    • AS-77617
    • ethyl 2-[bis(2-ethoxy-2-oxoethyl)amino]acetate
    • MDL: MFCD07783064
    • Inchi: 1S/C12H21NO6/c1-4-17-10(14)7-13(8-11(15)18-5-2)9-12(16)19-6-3/h4-9H2,1-3H3
    • InChI Key: CXOBWJYMBBMTBX-UHFFFAOYSA-N
    • SMILES: O(CC)C(CN(CC(=O)OCC)CC(=O)OCC)=O

Computed Properties

  • Exact Mass: 275.13693
  • Monoisotopic Mass: 275.13688739g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 12
  • Complexity: 257
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 82.1Ų

Experimental Properties

  • PSA: 82.14

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Additional information on Glycine, N,N-bis(2-ethoxy-2-oxoethyl)-, ethyl ester

Comprehensive Overview of Glycine, N,N-bis(2-ethoxy-2-oxoethyl)-, ethyl ester (CAS No. 16669-54-8)

Glycine, N,N-bis(2-ethoxy-2-oxoethyl)-, ethyl ester (CAS No. 16669-54-8) is a specialized organic compound widely utilized in pharmaceutical intermediates, agrochemical synthesis, and advanced material research. This ester derivative of glycine features a unique molecular structure with multiple ethoxy and oxoethyl groups, making it a versatile building block for peptide coupling agents and bioconjugation chemistry. Its applications span across drug delivery systems, biodegradable polymers, and green chemistry initiatives, aligning with contemporary demands for sustainable and efficient chemical processes.

In recent years, the compound has gained attention due to its role in click chemistry and bioorthogonal reactions, which are pivotal in targeted drug development and diagnostic imaging. Researchers are exploring its potential in nanotechnology and smart materials, particularly for pH-responsive carriers and controlled-release formulations. The growing interest in personalized medicine and precision agriculture further drives the demand for such multifunctional intermediates, as evidenced by increased patent filings and academic publications.

The synthesis of Glycine, N,N-bis(2-ethoxy-2-oxoethyl)-, ethyl ester typically involves esterification and alkylation steps under mild conditions, emphasizing atom economy and catalytic efficiency – key principles in modern green synthesis. Analytical characterization via NMR spectroscopy, mass spectrometry, and HPLC purity testing confirms its high stability and compatibility with various reaction media. These properties make it particularly valuable for high-throughput screening platforms in drug discovery.

From an industrial perspective, the compound's low toxicity profile and biodegradability align with stringent REACH regulations and OECD guidelines, addressing the pharmaceutical industry's need for eco-friendly reagents. Its compatibility with continuous flow chemistry systems has positioned it as a candidate for process intensification strategies, reducing waste generation in API manufacturing. Recent studies also highlight its utility in enzyme-mediated transformations, showcasing potential for biocatalytic production routes.

Emerging applications in electronic materials have been reported, where the compound serves as a precursor for self-assembled monolayers (SAMs) on sensor surfaces. The ethoxy-2-oxoethyl moieties enable precise surface functionalization for biosensors and organic electronics, meeting the demand for wearable health monitors and point-of-care diagnostics. This interdisciplinary relevance underscores why CAS No. 16669-54-8 remains a compound of significant research interest across multiple technology sectors.

Quality control protocols for Glycine, N,N-bis(2-ethoxy-2-oxoethyl)-, ethyl ester emphasize residual solvent analysis and chiral purity verification, critical for GMP compliance in pharmaceutical applications. Storage recommendations typically suggest inert atmospheres and temperature-controlled environments to maintain its hydrolytic stability, with shelf-life studies demonstrating excellent long-term performance when properly handled. These operational considerations are frequently addressed in technical datasheets and material safety assessments.

Future research directions may explore its derivatives for ionic liquid formulations or CO2 capture technologies, reflecting broader trends in climate-positive chemistry. The compound's structural flexibility allows for tailored modifications to meet specific structure-activity relationship (SAR) requirements in medicinal chemistry projects. As computational chemistry tools advance, in silico modeling of its reaction pathways could further optimize its synthetic utility and application scope.

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